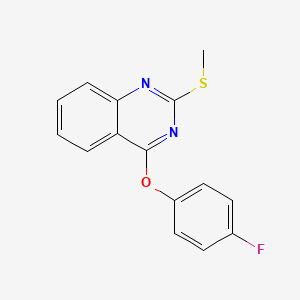

4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline

Description

Properties

IUPAC Name |

4-(4-fluorophenoxy)-2-methylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-20-15-17-13-5-3-2-4-12(13)14(18-15)19-11-8-6-10(16)7-9-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCJGJHTCGJYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions. This involves reacting a suitable fluorophenol derivative with the quinazoline core under basic conditions.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions, where a suitable thiol reagent is reacted with the quinazoline core under appropriate conditions.

Industrial Production Methods

Industrial production methods for 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The terminal acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or introducing functional handles for further derivatization.

Nucleophilic Acyl Substitution at the Morpholine Carbonyl

The morpholine-4-carbonyl group is reactive toward nucleophiles such as amines, alcohols, or thiols. This enables the formation of new amides, esters, or thioesters.

Oxidation of the Dihydro-Naphthyridine Core

The 1,4-dihydro-1,8-naphthyridin-4-one moiety can be oxidized to a fully aromatic naphthyridine system, altering its electronic properties and biological activity.

Reduction of the 4-Oxo Group

The ketone at position 4 of the naphthyridine ring is susceptible to reduction, generating secondary alcohols or alkanes.

| Reducing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hour | 4-Hydroxy-1,4-dihydro-1,8-naphthyridine derivative | 41% | |

| LiAlH₄ | THF, reflux, 3 hours | Over-reduction to alkane (minor product) | 12% |

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for modifications such as coupling or

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline, have shown significant promise in cancer treatment due to their ability to inhibit various cellular pathways involved in tumor growth and metastasis.

Case Studies

- A study highlighted that certain quinazoline derivatives exhibited potent activity against various cancer cell lines, including breast and prostate cancers. The compounds were effective at low concentrations (IC50 values in the nanomolar range), showcasing their potential as targeted therapies .

Kinase Inhibition

The compound has also been identified as a potential inhibitor of various kinases, which are pivotal in regulating numerous cellular processes.

Targeted Kinases

- Vascular Endothelial Growth Factor Receptor Tyrosine Kinase : This receptor plays a critical role in angiogenesis and tumor growth. Inhibiting this pathway can significantly impact tumor progression and metastasis .

- Receptor Tyrosine Kinases : The compound has shown activity against multiple receptor tyrosine kinases, which are involved in cell proliferation and differentiation, further supporting its anticancer potential .

Anti-inflammatory Properties

In addition to its anticancer applications, 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline exhibits anti-inflammatory effects.

Research Findings

- Research has shown that compounds targeting NF-κB can effectively reduce inflammatory cytokine production, suggesting their potential use in treating autoimmune diseases and chronic inflammatory conditions .

Data Summary

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. The fluorophenoxy and methylsulfanyl groups can interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Related Quinazoline Derivatives

Substituent Effects on Molecular Geometry

The spatial arrangement of substituents on the quinazoline ring profoundly impacts molecular interactions. For example:

- 4-Methylsulfanyl-2-phenylquinazoline : The angle between the phenyl and quinazoline planes is 13.95°, favoring planar stacking interactions. This geometry enhances π-π stacking in crystal structures .

- 2-[4-(Methylsulfanyl)quinazolin-2-yl]-1-phenylethanol: The methylsulfanylquinazoline group forms a 76.26° angle with the phenyl group due to steric hindrance from the ethanol substituent. This non-planar configuration may reduce stacking efficiency but allows for intramolecular hydrogen bonding (O–H⋯N) .

- 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline: The fluorophenoxy group likely adopts a similar planar orientation as phenyl derivatives, but fluorine’s electronegativity may polarize the aromatic system, altering dipole-dipole interactions .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Calculated using ChemDraw; †Predicted based on analogs .

- Solubility: The fluorophenoxy group in the target compound improves solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl). However, it remains less soluble than morpholine-containing derivatives due to the latter’s hydrogen-bonding capacity .

- Metabolic Stability: Methylsulfanyl groups are susceptible to oxidative metabolism, whereas trifluoromethyl substituents (e.g., in 4-(4-chlorophenoxy)-2-(trifluoromethyl)quinazoline) resist oxidation, enhancing half-life .

Biological Activity

4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline is a compound of interest due to its potential therapeutic applications across various biological activities, particularly in oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Quinazolines

Quinazolines are a class of heterocyclic compounds known for their diverse biological activities. They have been studied extensively for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among others. The specific compound 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline has been identified as a promising candidate within this class due to its unique structural features that enhance its interaction with biological targets.

The mechanism of action of 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The presence of the fluorophenoxy and methylsulfanyl groups allows for modulation of enzyme activity, which can lead to inhibition or activation of critical biological pathways. This characteristic is vital for its anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties by targeting tyrosine kinases, which are crucial in cancer cell proliferation. The compound has shown efficacy against various cancer cell lines, including:

- EGFR Inhibition : Studies have reported that quinazoline derivatives can inhibit the epidermal growth factor receptor (EGFR), with some exhibiting IC50 values as low as 15 nM against specific cancer cell lines .

- Cytotoxicity : In vitro studies have demonstrated that 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline effectively induces cytotoxicity in cancer cells, contributing to apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazolines have shown activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Case Studies

- Study on EGFR Inhibition : A study highlighted the compound's ability to inhibit EGFR effectively, showing an IC50 value comparable to established drugs like gefitinib. This suggests that it could serve as a lead compound for developing new targeted therapies for lung cancer .

- Cytotoxicity Evaluation : In a recent evaluation involving several quinazoline derivatives, 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline, and how can purity be ensured?

The synthesis typically involves a multi-step approach:

- Quinazoline Core Formation : Cyclization of anthranilic acid derivatives or condensation of 2-aminobenzonitrile with carbonyl sources under acidic/basic conditions .

- Substituent Introduction : The 4-fluorophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) using 4-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF). The methylsulfanyl group is added via thiolation of a halogenated intermediate using NaSMe or similar reagents .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures purity (>95%). Confirm purity via HPLC or NMR .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., fluorophenyl vs. methylsulfanyl protons) .

- HRMS : High-resolution mass spectrometry to verify molecular formula (C₁₅H₁₂FN₃OS) .

- X-ray Crystallography : For unambiguous structural determination (if crystals are obtainable) .

- IR Spectroscopy : To identify functional groups (e.g., C-F stretch at ~1250 cm⁻¹) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability assessments should include:

- Thermal Stability : TGA/DSC to determine decomposition temperatures.

- pH Sensitivity : Test solubility and degradation in acidic (pH <3) or basic (pH >10) conditions.

- Light/Oxidation Sensitivity : Store in amber vials under inert gas if sulfanyl groups oxidize readily (e.g., to sulfoxides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the oxidation of the methylsulfanyl group?

Controlled oxidation to sulfone/sulfoxide derivatives requires:

| Reagent | Conditions | Outcome | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 0–5°C, 2–4 hrs (AcOH) | Sulfoxide (major) | 75–85% |

| mCPBA | 50–60°C, 6–8 hrs | Sulfone (major) | 60–70% |

| Catalytic vanadium or titanium complexes may enhance selectivity. Monitor via TLC or LC-MS . |

Q. How should researchers resolve contradictory data on the compound’s biological activity across studies?

Discrepancies may arise from:

- Assay Variability : Validate using standardized protocols (e.g., MTT assay for cytotoxicity, consistent cell lines).

- Structural Analogues : Compare activity with derivatives (e.g., replacing fluorophenoxy with chlorophenyl).

- Metabolic Stability : Assess degradation in serum (e.g., half-life in rat plasma) .

- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity .

Q. What computational strategies are effective for predicting target interactions and pharmacokinetic properties?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase domains (e.g., EGFR or VEGFR). The fluorophenoxy group may enhance π-π stacking in hydrophobic pockets .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CYP inhibition, and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.